5-Bromo-2-iodo-3-methylpyridine: A Technical Guide for Advanced Synthesis
5-Bromo-2-iodo-3-methylpyridine: A Technical Guide for Advanced Synthesis
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the physical properties, synthesis, and application of 5-Bromo-2-iodo-3-methylpyridine (CAS No. 376587-52-9). Moving beyond a simple data sheet, this document provides field-proven insights into the practical handling, characterization, and strategic utilization of this versatile heterocyclic building block.
Core Physicochemical Properties and Structural Insights
5-Bromo-2-iodo-3-methylpyridine is a trifunctionalized pyridine ring, a scaffold of significant interest in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two distinct halogen substituents. The physical properties of this compound are critical for its storage, handling, and use in chemical reactions.
Many of the compound's physical properties are predicted based on its structure, though some have been experimentally determined. The table below summarizes these key characteristics.
| Property | Value | Source(s) |
| CAS Number | 376587-52-9 | [1][] |
| Molecular Formula | C₆H₅BrIN | [][3] |
| Molecular Weight | 297.92 g/mol | [][3] |
| Appearance | Colorless to light yellow Solid-Liquid Mixture; may be a red oil | [4] |
| Boiling Point | 279.9 °C at 760 mmHg | [][3] |
| Melting Point | Not definitively reported; likely near or below room temperature. | |
| Density (Predicted) | 2.171 ± 0.06 g/cm³ | [4] |
| Flash Point | 123.1 °C | [3] |
| Refractive Index | 1.646 | [3] |
| pKa (Predicted) | -0.22 ± 0.20 | [4] |
| XLogP3 (Predicted) | 2.6 | [3] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon), protect from light. | [1][4] |
Expert Analysis: The description of the compound as a "solid-liquid mixture" or a "red oil" post-synthesis suggests a low melting point, a common characteristic for small, halogenated organic molecules.[4] For context, the related isomer 2-Bromo-5-iodo-3-methylpyridine has a reported melting point of 44-48 °C.[5] The high boiling point and density are consistent with a molecule containing heavy atoms like bromine and iodine, which increase intermolecular van der Waals forces. The predicted pKa of -0.22 indicates that the pyridine nitrogen is a very weak base, a direct consequence of the electron-withdrawing effects of the two halogen substituents.
Synthesis and Purification: A Validated Protocol
The most reliable method for preparing 5-Bromo-2-iodo-3-methylpyridine proceeds via a halogen exchange reaction from 2,5-Dibromo-3-methylpyridine. This protocol is adapted from established patent literature, ensuring its industrial relevance and scalability.[4]
Causality Behind Experimental Choices:
-
Reagents : Sodium iodide (NaI) serves as the iodide source. Acetyl chloride is added in situ to react with residual water and, more importantly, to generate acetyl iodide. Acetyl iodide is a more potent iodinating agent than NaI alone, facilitating the displacement of the more labile bromine at the 2-position. The 2-position is activated towards nucleophilic substitution by the adjacent nitrogen atom.
-
Solvent : Acetonitrile is an excellent choice due to its polar aprotic nature, which effectively dissolves the organic substrate and the inorganic salts, and its relatively high boiling point, which allows the reaction to be conducted at reflux to increase the reaction rate.
-
Workup : The reaction is quenched with water and neutralized with sodium bicarbonate to remove excess acid and inorganic byproducts.
-
Purification : Silica gel column chromatography is the standard and necessary method for separating the desired product from unreacted starting material and potential regioisomeric byproducts, yielding the product in high purity.
Step-by-Step Synthesis Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-Dibromo-3-methylpyridine (1.0 eq., e.g., 5.02 g, 20.0 mmol) in acetonitrile (e.g., 50 mL).
-
Reagent Addition : To the solution, add sodium iodide (4.0 eq., e.g., 12.0 g, 80.0 mmol) followed by the slow, sequential addition of acetyl chloride (2.0 eq., e.g., 2.85 mL, 40.0 mmol).
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Neutralization : After completion, cool the mixture to room temperature. Dilute with water and carefully adjust the pH to ~8 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting residue (typically a red oil) by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-iodo-3-methylpyridine.
Spectral Characterization and Validation
Unambiguous structural confirmation is essential. While a publicly available reference spectrum is not readily found, the expected Nuclear Magnetic Resonance (NMR) data can be reliably predicted based on fundamental principles and data from analogous structures.[6][7]
Expected ¹H and ¹³C NMR Spectral Features (in CDCl₃)
-
¹H NMR :
-
Aromatic Protons (2H) : The pyridine ring has two protons. The proton at the 4-position (between the methyl and bromo groups) and the proton at the 6-position (adjacent to the nitrogen) will appear as distinct signals in the aromatic region (~7.0 - 8.5 ppm). Due to their meta-relationship, they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz).
-
Methyl Protons (3H) : The methyl group at the 3-position is not adjacent to any protons, so it will appear as a sharp singlet in the upfield region, typically around 2.4 - 2.6 ppm .
-
-
¹³C NMR :
-
Aromatic Carbons (5C) : Five distinct signals are expected in the region of ~110 - 160 ppm. The carbon bearing the iodine (C2) will be significantly shielded compared to a C-H carbon and may appear further downfield. The carbon bearing the bromine (C5) will also be clearly identifiable.
-
Methyl Carbon (1C) : A single signal for the methyl carbon will appear in the aliphatic region, typically around 18 - 25 ppm .
-
Protocol for NMR Sample Preparation and Analysis
This self-validating protocol ensures reproducible results for structural confirmation.
-
Preparation : Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Validation :
-
Confirm the presence of a singlet for the methyl group and two doublets in the aromatic region in the ¹H spectrum.
-
Check that the integration of these signals corresponds to a 3:1:1 ratio.
-
Confirm the presence of 6 distinct carbon signals in the ¹³C spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm or the residual CDCl₃ signal (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[8][9]
-
Applications in Cross-Coupling Chemistry
The primary value of 5-Bromo-2-iodo-3-methylpyridine lies in its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. This is a cornerstone strategy in modern drug discovery.
The Principle of Regioselectivity: The reactivity of carbon-halogen bonds in oxidative addition to a palladium(0) catalyst follows the order: C-I > C-Br >> C-Cl .[10] This predictable reactivity allows chemists to selectively couple a partner group at the more reactive C2-iodo position while leaving the C5-bromo position untouched for a subsequent, different coupling reaction. This stepwise approach enables the construction of complex, highly substituted pyridine cores from a single starting material.
Representative Protocol: Suzuki-Miyaura Coupling at the C2-Position
This protocol provides a general starting point for the selective Suzuki coupling at the C2-iodo position. Optimization of the catalyst, base, and solvent may be required for challenging substrates.
-
Inert Atmosphere : To a dry Schlenk flask, add 5-Bromo-2-iodo-3-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Degassing : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst : Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup : Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by chromatography.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Bromo-2-iodo-3-methylpyridine. The following information is compiled from data on structurally analogous compounds, such as 5-bromo-2-iodopyridine and other bromo-methylpyridines, and should be used as a guideline.[6] A thorough risk assessment should be conducted before use.
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271 : Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P264 : Wash hands and exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, protective clothing, and eye/face protection (safety goggles and a face shield are recommended).
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233 : Store in a well-ventilated place. Keep container tightly closed.
-
-
First Aid:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-iodo-3-methylpyridine is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. A thorough understanding of its physical properties, a reliable synthetic protocol, and a strategic approach to its use in cross-coupling reactions are essential for leveraging its full potential in the rapid assembly of complex molecular architectures for pharmaceutical and materials science research.
References
-
PubChem . 5-Bromo-2-iodo-3-methylpyridine. National Center for Biotechnology Information. [Link]
-
Wiley-VCH . Supporting Information. 2007. [Link]
-
Royal Society of Chemistry . Supporting Information. The Royal Society of Chemistry. [Link]
-
Chemcasts . Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine. Chemcasts. [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
-
Fulmer, G. R., et al. (2010) . NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
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